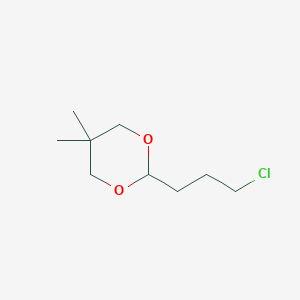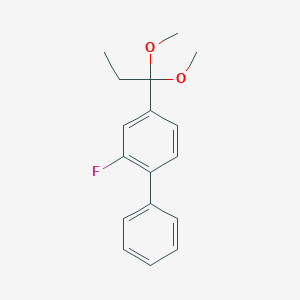
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a 1,1-dimethoxypropyl group at the 4-position and a fluorine atom at the 2-position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the 1,1-Dimethoxypropyl Group: The 1,1-dimethoxypropyl group can be introduced through a Friedel-Crafts alkylation reaction using 1,1-dimethoxypropane as the alkylating agent.
Fluorination: The fluorine atom can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinating agent, such as potassium fluoride.
Industrial Production Methods
Industrial production of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Catalysts and reaction conditions are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Aplicaciones Científicas De Investigación
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The fluorine atom and biphenyl core can facilitate binding to specific receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,1-Dimethoxypropyl)-2-chloro-1,1’-biphenyl
- 4-(1,1-Dimethoxypropyl)-2-bromo-1,1’-biphenyl
- 4-(1,1-Dimethoxypropyl)-2-iodo-1,1’-biphenyl
Uniqueness
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
66202-90-2 |
|---|---|
Fórmula molecular |
C17H19FO2 |
Peso molecular |
274.33 g/mol |
Nombre IUPAC |
4-(1,1-dimethoxypropyl)-2-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C17H19FO2/c1-4-17(19-2,20-3)14-10-11-15(16(18)12-14)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
Clave InChI |
TXNQWXIHCQAIKR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


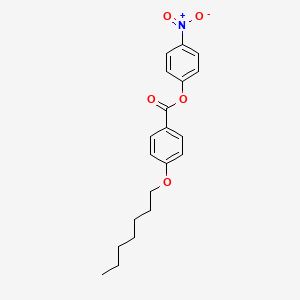
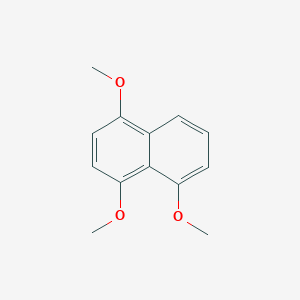
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)

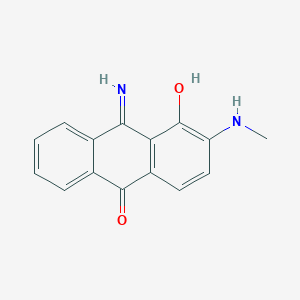
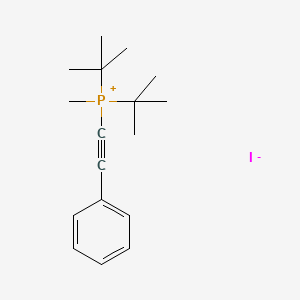
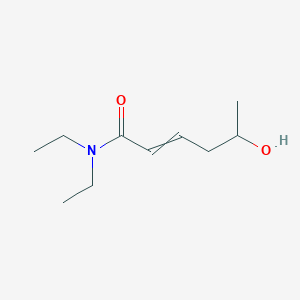

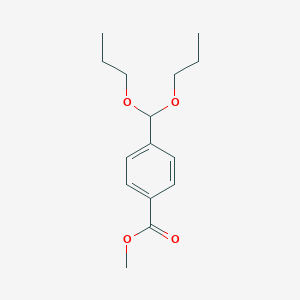
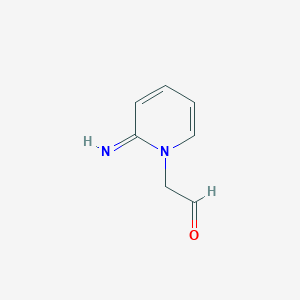
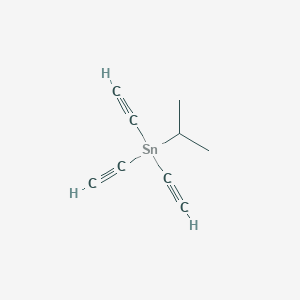
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
